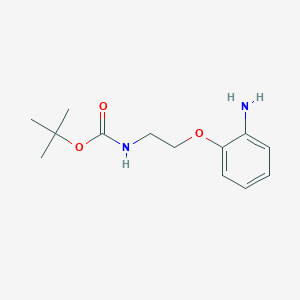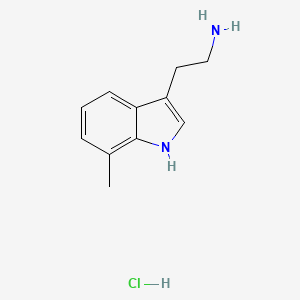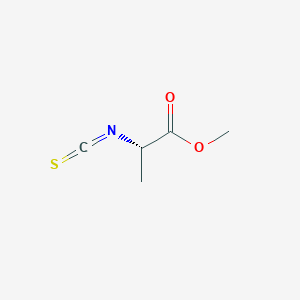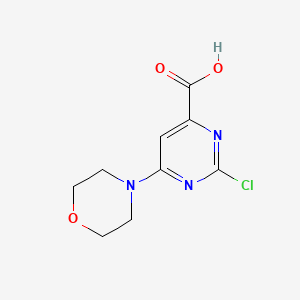
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of CMPA consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group, a morpholine ring, and a carboxylic acid group.Chemical Reactions Analysis
Again, specific chemical reactions involving “2-Chloro-6-morpholinopyrimidine-4-carboxylic acid” are not available. But, pyrimidines in general can undergo a variety of reactions, including oxidation, substitution, and annulation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Antisenility Agents : 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid is utilized in the synthesis of potential antisenility agents, like 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, through key intermediates obtained from a Vilsmeier-Haack reagent (Samano, Styles, & Chan, 2000).
- Transformation into S-Triazines : This compound is convertible into 2-morpholino-4-methyl-s-triazine using potassium amide in liquid ammonia, as evidenced by D/H exchange studies (Plas, Zuurdeeg, & Meeteren, 2010).
- Polymorph Study : The crystallization of this compound leads to different polymorphs, important for understanding molecular interactions and crystal engineering (Bowes et al., 2003).
Biological and Pharmacological Research
- Biocorrosion Inhibition : Studies demonstrate its derivative's effectiveness as a biocorrosion inhibitor on steel, highlighting its potential in industrial applications (Onat et al., 2016).
- Antitubercular Agents Synthesis : Derivatives of this compound are synthesized for evaluating antitubercular activity, indicating its significance in medicinal chemistry (Marvadi et al., 2020).
- Antimicrobial Activities : The compound and its derivatives have shown promising results in antimicrobial activity studies, underlining their potential in drug development (Abida & Alsalman, 2016).
Material Science and Chemistry
- Synthesis of Novel Derivatives : It serves as a precursor in synthesizing new chemical entities with various potential applications in material science (Karimian et al., 2017).
Spectroscopy and Computational Chemistry
- Spectroscopic and DFT Studies : In-depth spectroscopic analyses, such as FT-IR, UV-Vis, and DFT calculations, have been performed on this compound, enhancing our understanding of its electronic and structural properties (Tamer et al., 2018).
Nuclear Medicine and Imaging
- PET Imaging Agent Synthesis : It's involved in synthesizing PET imaging agents, like [11C]HG-10-102-01, for potential use in Parkinson's disease research (Wang et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-6-morpholin-4-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-9-11-6(8(14)15)5-7(12-9)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPJVVPJNLVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209321 | |
| Record name | 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid | |
CAS RN |
263270-40-2 | |
| Record name | 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263270-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)

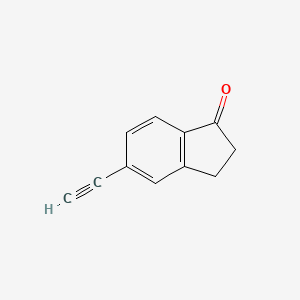



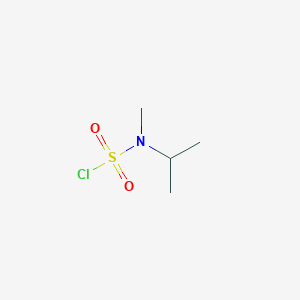



![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)
